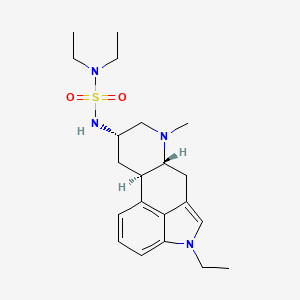

N,N-Diethyl-N'-(1-ethyl-6-methylergolin-8-yl)sulfuric diamide

Description

Properties

CAS No. |

93822-42-5 |

|---|---|

Molecular Formula |

C21H32N4O2S |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

(6aR,9S,10aR)-9-(diethylsulfamoylamino)-4-ethyl-7-methyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |

InChI |

InChI=1S/C21H32N4O2S/c1-5-24-13-15-11-20-18(17-9-8-10-19(24)21(15)17)12-16(14-23(20)4)22-28(26,27)25(6-2)7-3/h8-10,13,16,18,20,22H,5-7,11-12,14H2,1-4H3/t16-,18+,20+/m0/s1 |

InChI Key |

ARTRTLXKTHJPRW-ILZDJORESA-N |

SMILES |

CCN1C=C2CC3C(CC(CN3C)NS(=O)(=O)N(CC)CC)C4=C2C1=CC=C4 |

Isomeric SMILES |

CCN1C=C2C[C@@H]3[C@H](C[C@@H](CN3C)NS(=O)(=O)N(CC)CC)C4=C2C1=CC=C4 |

Canonical SMILES |

CCN1C=C2CC3C(CC(CN3C)NS(=O)(=O)N(CC)CC)C4=C2C1=CC=C4 |

Synonyms |

CQA 206-291 CQA-206-291 N,N-diethyl-N-(1-ethyl-6-methylergoline-8-yl)sulfamide |

Origin of Product |

United States |

Preparation Methods

The synthesis of CQA 206-291 involves the derivatization of ergot alkaloids. The specific synthetic routes and reaction conditions are not widely detailed in the available literature. it is known that the compound is extensively metabolized in liver slice cultures from humans, dogs, and rats . Industrial production methods would likely involve standard organic synthesis techniques used for ergot derivatives, including careful control of reaction conditions to ensure the desired biphasic dopaminergic properties.

Chemical Reactions Analysis

CQA 206-291 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are common in the metabolism of ergot derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the sulfamide group.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include metabolites that retain dopaminergic activity.

Scientific Research Applications

CQA 206-291 has been primarily studied for its applications in treating Parkinson’s disease. It has shown potent anti-parkinsonian properties in clinical studies, with patients experiencing significant improvements in mobility and reductions in symptoms . The compound’s unique biphasic dopaminergic profile makes it a valuable tool for research into dopaminergic pathways and the development of new treatments for neurological disorders.

Mechanism of Action

CQA 206-291 exerts its effects through its action on dopamine receptors. The parent compound is a weak dopamine D2 antagonist, which is metabolized to a potent agonist for both D2 and D1 receptors . This dual action on dopamine receptors is responsible for its biphasic dopaminergic profile, providing both initial antagonistic and subsequent agonistic effects. This mechanism is particularly beneficial in managing the fluctuations in mobility experienced by patients with Parkinson’s disease.

Comparison with Similar Compounds

CQA 206-291 is unique among ergot derivatives due to its biphasic dopaminergic profile. Similar compounds include other ergot derivatives used in the treatment of Parkinson’s disease, such as bromocriptine and pergolide. these compounds typically have a more straightforward dopaminergic action, either as agonists or antagonists, without the biphasic properties seen in CQA 206-291 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.